5-Cyclobutylpyridin-2-ol
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-cyclobutyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c11-9-5-4-8(6-10-9)7-2-1-3-7/h4-7H,1-3H2,(H,10,11) |
InChI Key |
RPWFIXIHRGVKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylpyridin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclobutylamine with 2-pyridone under acidic conditions can yield the desired compound. Another method involves the Suzuki–Miyaura coupling reaction, where a cyclobutylboronic acid is coupled with a 2-bromopyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-cyclobutylpyridin-2-one.
Reduction: Formation of 5-cyclobutylpiperidin-2-ol.
Substitution: Formation of 5-cyclobutylpyridin-2-halide derivatives.
Scientific Research Applications
5-Cyclobutylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Key Comparative Insights
Electronic Effects
- Halogenated Derivatives (e.g., 5-Chloro-3-iodopyridin-2-ol ): Electron-withdrawing halogens (Cl, I) increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions. The iodine atom’s polarizability also supports halogen bonding in crystal engineering.
- Methoxy/Alkyne Derivatives (e.g., ): Methoxy (-OCH₃) groups donate electron density via resonance, stabilizing the pyridine ring. The propargyl alcohol side chain introduces alkyne reactivity for click chemistry applications.
Steric and Solubility Profiles
- However, its non-polar nature enhances membrane permeability in drug design .
- Hydroxyethoxy Group : In 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol , the ethylene glycol chain improves aqueous solubility, making it favorable for formulations requiring hydrophilic interactions.
Thermodynamic Stability
- Cyclobutyl rings introduce strain due to their square geometry, which may reduce thermodynamic stability compared to unstrained analogs like methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
